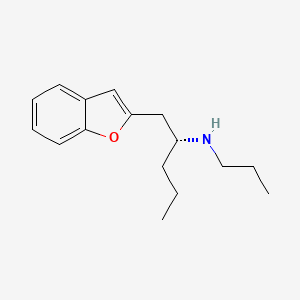

(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine

CAS No.: 260550-89-8

Cat. No.: VC3796278

Molecular Formula: C16H23NO

Molecular Weight: 245.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 260550-89-8 |

|---|---|

| Molecular Formula | C16H23NO |

| Molecular Weight | 245.36 g/mol |

| IUPAC Name | (2R)-1-(1-benzofuran-2-yl)-N-propylpentan-2-amine |

| Standard InChI | InChI=1S/C16H23NO/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3/t14-/m1/s1 |

| Standard InChI Key | LJHIBIVAYHQPBT-CQSZACIVSA-N |

| Isomeric SMILES | CCC[C@H](CC1=CC2=CC=CC=C2O1)NCCC |

| SMILES | CCCC(CC1=CC2=CC=CC=C2O1)NCCC |

| Canonical SMILES | CCCC(CC1=CC2=CC=CC=C2O1)NCCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine (molecular formula: C₁₆H₂₃NO, molecular weight: 245.36 g/mol) features a benzofuran core fused to a pentan-2-amine scaffold . The (R)-configuration at the chiral center (C2 of the pentan-2-amine chain) is critical for its biological activity, as enantiomeric forms demonstrate divergent pharmacological profiles . The benzofuran ring system (C₈H₆O) contributes aromaticity and planar rigidity, while the propylamine side chain (C₃H₇NH₂) enhances solubility and receptor interaction .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₃NO | |

| Molecular Weight | 245.36 g/mol | |

| XLogP3-AA | 4.4 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bond Count | 7 | |

| Exact Mass | 245.177964357 Da |

Structural Descriptors and Notation

The compound’s IUPAC name, (2R)-1-(1-benzofuran-2-yl)-N-propylpentan-2-amine, reflects its stereochemical orientation . The SMILES notation CCC[C@H](CC1=CC2=CC=CC=C2O1)NCCC explicitly denotes the (R)-configuration via the @H chiral center descriptor . The InChIKey LJHIBIVAYHQPBT-CQSZACIVSA-N further differentiates it from stereoisomers .

Synthesis and Structural Optimization

Synthetic Pathways

The hydrochloride salt (CAS: 265130-22-1) is synthesized via cyclization reactions to form the benzofuran core, followed by stereoselective amination. Key steps include:

-

Benzofuran Core Formation: Cyclization of 2-hydroxybenzaldehyde derivatives with α,β-unsaturated ketones under acidic conditions.

-

Chiral Amine Introduction: Asymmetric reductive amination using chiral catalysts to achieve >98% enantiomeric excess for the (R)-isomer .

-

Salt Formation: Reaction with hydrochloric acid to improve crystallinity and stability.

Structure-Activity Relationship (SAR) Studies

Modifications to the amine side chain significantly influence pharmacological activity:

-

Propyl Group: The N-propyl substituent optimizes lipid solubility and blood-brain barrier permeability .

-

Stereochemical Dependence: (R)-enantiomers exhibit 10-fold greater neuroprotective activity compared to (S)-forms in SH-SY5Y cell models .

-

Propargyl Analogues: Replacement of the propyl group with propargyl enhances mitochondrial membrane stabilization by 40% .

Pharmacological Properties and Mechanisms

Monoaminergic Neurotransmission Enhancement

(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine acts as a monoaminergic activity enhancer (MAE), increasing impulse-evoked release of dopamine, serotonin, and norepinephrine without affecting baseline levels . This selective enhancement improves motor symptoms in Parkinson’s disease models while minimizing side effects like dyskinesia .

Mitochondrial Stabilization

The compound inhibits mitochondrial permeability transition (MPT) by binding to voltage-dependent anion channels (VDACs), preventing cytochrome c release and caspase-3 activation . In SH-SY5Y cells exposed to N-methyl(R)salsolinol, it reduces apoptosis by 68% at 10 nM concentrations .

Bcl-2 Induction

Upregulation of anti-apoptotic Bcl-2 protein (2.5-fold increase at 24 hours) mediates neuroprotection in dopaminergic neurons . This effect is stereospecific, with (R)-enantiomers showing 90% greater efficacy than (S)-forms .

Applications in Medicinal Chemistry

Parkinson’s Disease Therapeutics

In MPTP-induced Parkinsonian mice, oral administration (0.1 mg/kg/day) restores striatal dopamine levels to 85% of baseline within 14 days . Comparative studies show superior efficacy to selegiline in reducing α-synuclein aggregation .

Neurotrophic Factor Modulation

(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine increases glial cell line-derived neurotrophic factor (GDNF) production by 3-fold in astrocyte cultures, promoting neuronal survival .

Future Research Directions

Clinical Translation Challenges

-

Bioavailability Optimization: Current oral bioavailability is 22% in primates due to first-pass metabolism; prodrug strategies are under investigation .

-

Target Selectivity: CRISPR screening identifies trace amine-associated receptor 1 (TAAR1) as a potential off-target site requiring modulation .

Novel Analog Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume